

Validating the Structure of 2-Phenoxyphenylacetonitrile: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Phenoxyphenylacetonitrile

Cat. No.: B1360290

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data for validating the structure of **2-phenoxyphenylacetonitrile** against its isomers and related compounds. Due to the limited availability of experimental NMR data for **2-phenoxyphenylacetonitrile**, this document focuses on a predictive approach to its structural elucidation, supported by experimental data for closely related molecules.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features of **2-phenoxyphenylacetonitrile** and its alternatives. Predicted values for **2-phenoxyphenylacetonitrile** are based on established structure-spectra correlations and data from analogous compounds.

Table 1: Infrared (IR) Spectroscopy Data

Compound	Key Absorptions (cm ⁻¹)
2-Phenoxyphenylacetonitrile	~2250 (C≡N stretch), ~1240 (Aryl-O-Aryl stretch), ~3060 (Aromatic C-H stretch), ~1580, 1490 (C=C stretch)
3-Phenoxyphenylacetonitrile	2251 (C≡N), 1251 (Aryl-O-Aryl)
4-Phenoxyphenylacetonitrile	2250 (C≡N), 1245 (Aryl-O-Aryl)
Phenylacetonitrile	2251 (C≡N)

Table 2: ¹H NMR Spectroscopy Data (Predicted for **2-Phenoxyphenylacetonitrile**)

Compound	-CH ₂ - (ppm)	Aromatic Protons (ppm)
2-Phenoxyphenylacetonitrile (Predicted)	~3.9 (s, 2H)	~7.0-7.5 (m, 9H)
3-Phenoxyphenylacetonitrile	3.72 (s, 2H)	6.95-7.40 (m, 9H)
4-Phenoxyphenylacetonitrile	3.75 (s, 2H)	6.98-7.38 (m, 9H)
Phenylacetonitrile	3.73 (s, 2H)	7.27-7.39 (m, 5H)

Table 3: ¹³C NMR Spectroscopy Data (Predicted for **2-Phenoxyphenylacetonitrile**)

Compound	-CH ₂ - (ppm)	-C≡N (ppm)	Aromatic Carbons (ppm)
2-Phenoxyphenylacetoneitrile (Predicted)	~20	~118	~118-158
3-Phenoxyphenylacetoneitrile	23.3	117.9	117.5, 119.1, 121.7, 123.9, 129.9, 130.1, 134.1, 157.1, 157.5
4-Phenoxyphenylacetoneitrile	22.8	118.2	118.9, 119.3, 123.8, 129.8, 130.2, 130.5, 156.4, 157.3
Phenylacetoneitrile	23.4	117.9	127.5, 128.0, 129.0, 132.2

Table 4: Mass Spectrometry Data

Compound	Molecular Formula	Molecular Weight (g/mol)	Key Fragmentation Peaks (m/z)
2-Phenoxyphenylacetoneitrile	C ₁₄ H ₁₁ NO	209.24	209 [M] ⁺ , 180, 167, 152, 115, 91, 77
3-Phenoxyphenylacetoneitrile	C ₁₄ H ₁₁ NO	209.24	209 [M] ⁺ , 180, 167, 152, 115, 91, 77 ^[1]
4-Phenoxyphenylacetoneitrile	C ₁₄ H ₁₁ NO	209.24	209 [M] ⁺ , 180, 167, 152, 115, 91, 77
Phenylacetoneitrile	C ₈ H ₇ N	117.15	117 [M] ⁺ , 91, 65

Experimental Protocols

Infrared (IR) Spectroscopy

- **Sample Preparation:** For solid samples, the KBr pellet method is commonly used. A small amount of the sample (1-2 mg) is finely ground with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of solid or liquid samples with minimal preparation.
- **Data Acquisition:** The prepared sample is placed in the IR spectrometer. The spectrum is typically recorded from 4000 to 400 cm^{-1} . A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

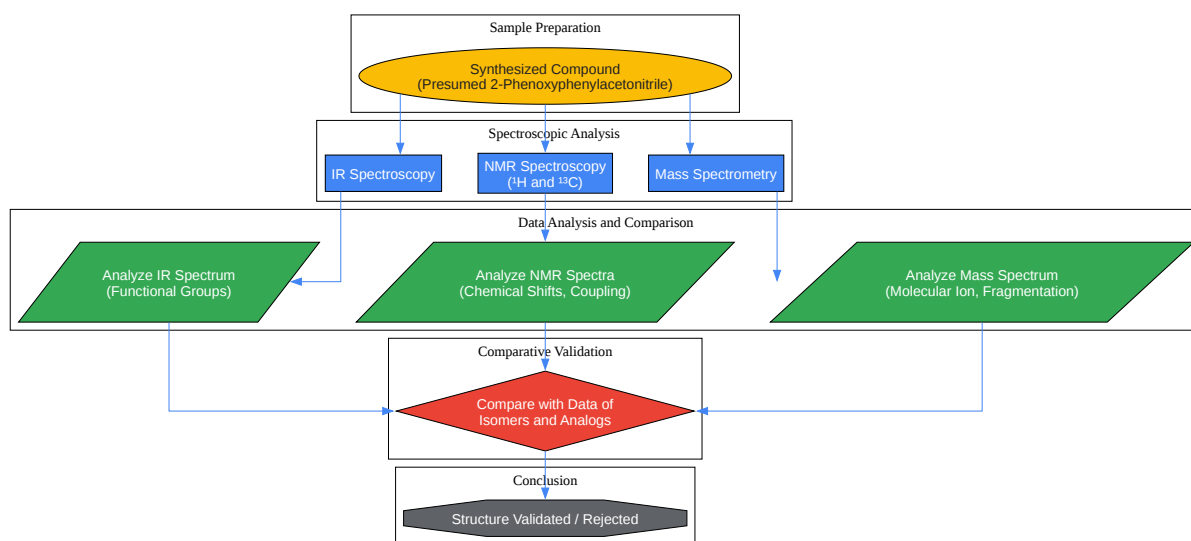
- **Sample Preparation:** Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
- **Data Acquisition:** The NMR tube is placed in the spectrometer. For ^1H NMR, the spectral width is typically set from 0 to 12 ppm. For ^{13}C NMR, the spectral width is usually from 0 to 220 ppm. Standard pulse sequences are used to acquire the spectra.

Mass Spectrometry (MS)

- **Sample Preparation:** The sample is dissolved in a volatile organic solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL. The solution is then further diluted and may be filtered to remove any particulate matter.
- **Data Acquisition:** The sample solution is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS). Electron ionization (EI) is a common method for volatile compounds, which involves bombarding the sample with a high-energy electron beam to induce ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Visualization of the Validation Workflow

The following diagram illustrates the logical workflow for validating the structure of **2-phenoxyphenylacetonitrile** using spectroscopy.



[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Structure Validation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. m-Phenoxybenzyl cyanide | C₁₄H₁₁NO | CID 40075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Validating the Structure of 2-Phenoxyphenylacetonitrile: A Spectroscopic Comparison Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1360290#validating-the-structure-of-2-phenoxyphenylacetonitrile-with-spectroscopy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com